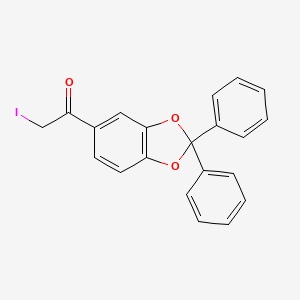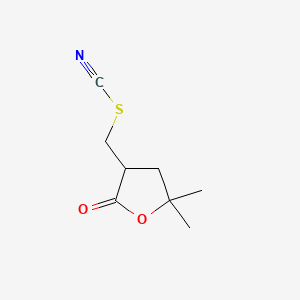
(5,5-Dimethyl-2-oxooxolan-3-yl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-thiocyanatomethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a thiocyanatomethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and a member of thiocyanates.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, synthesized through reactions involving potassium thiocyanate, shows potential for crystallographic studies, as demonstrated by its successful characterization using X-ray diffraction analysis (S. Ji, 2006).
- Studies on thiourea derivatives of β-dicarbonyl compounds, involving the reaction of ammonium thiocyanate, have been conducted, leading to interesting reactivity insights and the formation of distinct cyclic products (A. Aren & D. V. Bite, 1969).
Chemical Transformation and Reaction Mechanisms
- Research into the hydrolysis and thionation of methyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate has led to the synthesis of various sulfur-containing compounds, highlighting the versatility of thiocyanate in chemical transformations (A. Budzowski, A. Linden, & H. Heimgartner, 2004).
- The synthesis and study of 5-methyl-3-oxo-2-oxa-4,8-dithiabicyclo[3.3.0]octane 8,8-dioxide, resulting from the reaction of 3-methyl-2,3-epoxysulfolane with sodium thiocyanate, demonstrate the complexity and potential of thiocyanate in forming bicyclic compounds (L. A. Mukhamedova, L. I. Kursheva, K. Enikeev, & A. Il'yasov, 1985).
Coordination Chemistry and Luminescent Properties
- The synthesis of coordination polymers using mercury thiocyanate with various ligands, including dimethyl variants, has been explored, revealing interesting luminescent properties and thermal stabilities, indicating potential applications in materials science (F. Jin, Huizhen Wang, Y. Zhang, Mingdi Yang, Jun Zhang, Jieying Wu, Yu-peng Tian, & Hong-ping Zhou, 2013).
Pharmaceutical Applications
- The design and synthesis of novel pyrrole-oxindole progesterone receptor modulators, including compounds with dimethyl groups, have been investigated, showing promise for applications in female healthcare (A. Fensome, W. R. Adams, Andrea L Adams, T. Berrodin, Jeff Cohen, C. Huselton, Arthur Illenberger, J. Kern, Valerie Hudak, M. Marella, E. Melenski, C. McComas, C. Mugford, O. Slayden, M. Yudt, Zhiming Zhang, Puwen Zhang, Yuan Zhu, R. Winneker, & J. Wrobel, 2008).
properties
CAS RN |
154750-32-0 |
|---|---|
Product Name |
(5,5-Dimethyl-2-oxooxolan-3-yl)methyl thiocyanate |
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.241 |
IUPAC Name |
(5,5-dimethyl-2-oxooxolan-3-yl)methyl thiocyanate |
InChI |
InChI=1S/C8H11NO2S/c1-8(2)3-6(4-12-5-9)7(10)11-8/h6H,3-4H2,1-2H3 |
InChI Key |
BRZWOCZJEJQMDT-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)CSC#N)C |
synonyms |
5,5-DIMETHYL-3-(THIOCYANATOMETHYL)DIHYDRO-2[3H]-FURANONE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



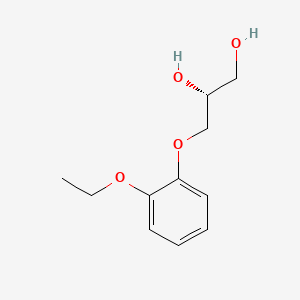

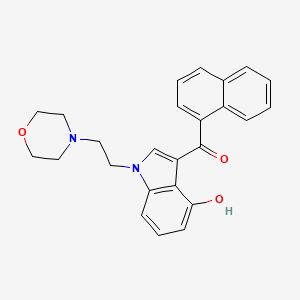

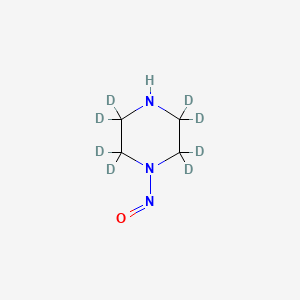
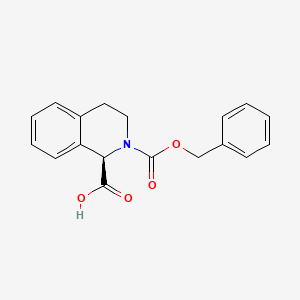
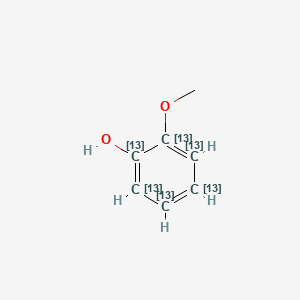

![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)
